Melting Point Distinction: 3,3-Dipyridin-2-yl vs. 3,3-Diphenyl and 3-Ethyl-3-methyl Analogs
The experimentally determined melting point of 3,3-dipyridin-2-ylpyrrolidine-2,5-dione is 162–165 °C . This is markedly higher than the prototypical 3,3-dialkyl anticonvulsant ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione, CAS 77-67-8), which melts at ~64–65 °C, and distinct from 3,3-diphenylpyrrolidine-2,5-dione (CAS 16060-30-1), which melts at 148–150 °C . The elevated melting point reflects stronger intermolecular interactions mediated by the pyridyl nitrogen lone pairs, impacting formulation strategy and handling properties.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 162–165 °C |
| Comparator Or Baseline | Ethosuximide: 64–65 °C; 3,3-Diphenylpyrrolidine-2,5-dione: 148–150 °C |
| Quantified Difference | ~100 °C higher than ethosuximide; 14–17 °C higher than 3,3-diphenyl analog |
| Conditions | Experimental determination (capillary method) for target; literature values for comparators |
Why This Matters
Melting point directly influences solid formulation stability, hot-melt processing feasibility, and polymorph risk; a 100 °C gap from the benchmark reference drug makes interchange impossible without reformulation.
